molecular formula C12H5BrCl2N2S B3232001 4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine CAS No. 1332598-47-6

4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine

Cat. No. B3232001
M. Wt: 360.1 g/mol
InChI Key: HTCYWAFCOTZBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08697708B2

Procedure details

To a stirred solution of 2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridin-4(5H)-one (0.32 g, 1.1 mmol) in CH3CN (50 ml) was added POBr3 (0.918 g, 3.21 mmol). The mixture was heated at 100° C. for 2 hours. The mixture was cooled to room temperature, quenched with ice (200 mL) and extracted with EtOAc (3×20 mL). The combined organic extract was washed with saturated NaHCO3 (100 mL) and brine (100 mL), dried over Na2SO4, and concentrated under reduced pressure. The resultant residue was purified by silica gel column chromatography eluting with a 0-10% gradient of EtOAc/petroleum ether to give the desired product as a white solid (0.22 g, 56% yield). 1H NMR (500 MHz DMSO-d6): δ 8.59 (d, J=5.5 Hz, 1H), 8.26 (d, J=6.0 Hz, 1H), 7.76-7.74 (m, 2H), 7.71-7.68 (m, 1H). LCMS (ESI) m/z: 359.1 [M+H+].
Name
2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridin-4(5H)-one
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
0.918 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[S:10][C:11]2[C:12](=O)[NH:13][CH:14]=[CH:15][C:16]=2[N:17]=1.P(Br)(Br)([Br:21])=O>CC#N>[Br:21][C:12]1[C:11]2[S:10][C:9]([C:3]3[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][C:4]=3[Cl:8])=[N:17][C:16]=2[CH:15]=[CH:14][N:13]=1

Inputs

Step One
Name
2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridin-4(5H)-one
Quantity
0.32 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C=1SC=2C(NC=CC2N1)=O
Name
Quantity
0.918 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with ice (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with saturated NaHCO3 (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with a 0-10% gradient of EtOAc/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC2=C1SC(=N2)C2=C(C=CC=C2Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.